N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine
Overview
Description
N-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine: is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a pyrimidin-4-amine group attached to a piperidin-4-yl moiety, with a methyl group at the nitrogen atom of the piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine and pyrimidin-4-amine as starting materials.
Reaction Conditions: The reaction involves the alkylation of pyrimidin-4-amine with N-methylpiperidine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 50-70°C.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrimidin-4-amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-4-amine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines are used, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyrimidin-4-amine group.
Reduction Products: Reduced forms of the pyrimidin-4-amine group.
Substitution Products: Substituted derivatives where the pyrimidin-4-amine group is replaced by other functional groups.
Scientific Research Applications
Chemistry: N-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Methyl-N-(piperidin-4-yl)methanesulfonamide: This compound is structurally similar but contains a methanesulfonamide group instead of the pyrimidin-4-amine group.
N,N-Dimethyl-1-(piperidin-4-yl)methanamine: This compound has a dimethyl group attached to the nitrogen atom of the piperidine ring.
N-Methyl-N-(piperidin-4-yl)benzamide: This compound features a benzamide group instead of the pyrimidin-4-amine group.
Uniqueness: N-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine is unique in its combination of the pyrimidin-4-amine group with the piperidin-4-yl moiety, which imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound features a piperidine ring substituted with a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 216.28 g/mol. The presence of nitrogen atoms in both the piperidine and pyrimidine rings enhances its reactivity and ability to interact with various biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to inhibit specific protein kinases, which are critical for various signaling pathways in cells. The compound binds to the active sites of these enzymes, leading to modulation of cellular functions such as proliferation, apoptosis, and metabolic processes.
1. Anticancer Properties
Research indicates that derivatives of this compound exhibit potent anticancer activities. For instance, studies have demonstrated that this compound inhibits key proteins associated with tumor progression, including kinases involved in cell signaling pathways .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Target | EC50 (µM) | Reference |
---|---|---|---|
Derivative A | Protein Kinase X | 0.064 | |
Derivative B | Protein Kinase Y | 0.115 | |
Derivative C | Protein Kinase Z | 0.090 |
2. Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against HIV. In vitro studies have shown that certain derivatives possess significant activity against wild-type HIV-1 with EC50 values in the nanomolar range . This suggests potential for development as an antiviral therapeutic agent.
Table 2: Antiviral Activity Against HIV
Case Study 1: Inhibition of Protein Kinase B (Akt)
A notable study focused on the inhibition of protein kinase B (Akt) by this compound derivatives. These compounds demonstrated high selectivity and potency, inhibiting Akt activity at low concentrations and exhibiting antitumor effects in xenograft models .
Case Study 2: Evaluation in Melanoma Cell Lines
Another investigation assessed the antiproliferative effects of this compound in various melanoma cell lines. The results indicated that specific derivatives significantly reduced cell viability by targeting critical signaling pathways associated with cancer progression .
Properties
IUPAC Name |
N-methyl-N-piperidin-4-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-14(9-2-5-11-6-3-9)10-4-7-12-8-13-10/h4,7-9,11H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXPMWCOTZYTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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